2-Piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride
Description
Dipiproverine hydrochloride is a chiral piperidine derivative with structural and pharmacological ties to antispasmodic and anticholinergic agents. Its synthesis involves asymmetric pathways, as described in , which highlights the use of (S)-alanine methyl ester hydrochloride as a precursor. However, racemization during synthesis complicates the production of enantiopure forms, impacting its pharmacological profile . The compound’s core structure includes a 4-(4'-chlorophenyl)-4-hydroxypiperidine moiety, which is critical for its interaction with muscarinic receptors and smooth muscle relaxation properties.
Properties
CAS No. |
2404-18-4 |
|---|---|
Molecular Formula |
C20H31ClN2O2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C20H30N2O2.ClH/c23-20(24-17-16-21-12-6-2-7-13-21)19(18-10-4-1-5-11-18)22-14-8-3-9-15-22;/h1,4-5,10-11,19H,2-3,6-9,12-17H2;1H |
InChI Key |
CTKRMKMQQLEWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3.Cl |
Appearance |
Solid powder |
Other CAS No. |
2404-18-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipiproverine hydrochloride involves the esterification of alpha-phenyl-alpha-piperidinoacetic acid with 2-(1-piperidinyl)ethyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of dipiproverine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Dipiproverine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines
Scientific Research Applications
Dipiproverine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on muscle contractions and spasms.
Industry: Employed in the formulation of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Dipiproverine hydrochloride exerts its effects by acting as an anticholinergic agent. It inhibits the action of acetylcholine on muscarinic receptors, leading to a reduction in muscle contractions and spasms. The compound primarily targets smooth muscle cells, reducing their excitability and contractility .
Comparison with Similar Compounds
Structural Analogues: Piperidine and Piperazine Derivatives
a. Bietamiverine Hydrochloride
- Structural Similarity : Both dipiproverine and bietamiverine share a piperidine backbone substituted with aromatic groups. Bietamiverine features a diphenylmethyl group, whereas dipiproverine incorporates a 4'-chlorophenyl moiety.
- Synthesis : Bietamiverine is synthesized via enantioselective routes with higher yields (70–85%) compared to dipiproverine’s challenging racemization-prone process (22–80% yield for racemic analogues) .
- Pharmacology : Bietamiverine exhibits stronger antimuscarinic activity, while dipiproverine shows enhanced selectivity for gastrointestinal smooth muscle receptors.
b. Dipodazine Analogues
Table 1: Key Comparisons of Piperidine-Based Compounds
| Compound | Core Structure | Synthesis Yield (%) | Primary Pharmacological Target | IC50 (nM)* |
|---|---|---|---|---|
| Dipiproverine HCl | 4-(4'-Chlorophenyl)-piperidine | 22–80 (racemic) | GI Muscarinic Receptors | ~150 |
| Bietamiverine HCl | Diphenylmethyl-piperidine | 70–85 | Broad Antimuscarinic | ~50 |
| Dipodazine Analogues | Dimethylamino-methylidene | 40–75 | Smooth Muscle Relaxation | ~300 |
Functional Analogues: Other Hydrochloride Salts
a. Dicyclomine Hydrochloride
- Structural Differences: Dicyclomine contains a bicyclic tertiary amine, unlike dipiproverine’s monocyclic piperidine.
- Impurity Profile: Dicyclomine’s USP standards mandate strict control of related compound A (≤0.15%), reflecting tighter regulatory requirements compared to dipiproverine, which lacks detailed monographs in the provided evidence .
- Efficacy : Dicyclomine is more potent in urinary tract spasms, whereas dipiproverine is tailored for gastrointestinal applications.
b. Cetirizine Dihydrochloride
Pharmacokinetic and Industrial Considerations
- Racemization Challenges : Dipiproverine’s synthesis suffers from racemization, unlike bietamiverine or cetirizine, which utilize stable chiral centers. This increases production costs and complicates scalability .
- Regulatory Status: Compounds like dicyclomine and cetirizine have well-established USP monographs, whereas dipiproverine’s quality control protocols are less documented in the available literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
